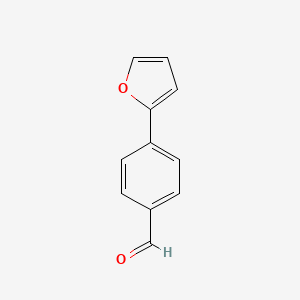

4-(2-Furyl)benzaldehyde

描述

Role as a Versatile Aromatic Aldehyde in Organic Synthesis

The utility of 4-(2-Furyl)benzaldehyde in organic synthesis is a cornerstone of its research significance. Its structure, containing both an aldehyde group and an aromatic system, allows it to participate in a wide array of chemical reactions. It is particularly valued as an intermediate in the creation of more complex molecules. chemimpex.com

The aldehyde functional group is a key site for reactivity, readily undergoing nucleophilic addition and condensation reactions. chemimpex.comchemimpex.com This reactivity is fundamental to its role in building larger molecular frameworks. For instance, it can be a precursor in the synthesis of various heterocyclic compounds, which are central to many areas of chemistry.

Furthermore, the furan (B31954) ring itself can be involved in various transformations. The combination of the furan and benzaldehyde (B42025) functionalities in one molecule offers a unique platform for synthetic chemists to design and construct novel compounds with specific, targeted properties. Its versatility makes it a valuable tool in the synthesis of fine chemicals and agrochemicals. chemimpex.comchemimpex.com

Interdisciplinary Importance of Furan- and Benzaldehyde-Containing Scaffolds

The structural motifs present in this compound—the furan ring and the benzaldehyde group—are found in many compounds of interdisciplinary importance, spanning from medicinal chemistry to materials science.

In Medicinal Chemistry: Furan-containing scaffolds are recognized for their wide range of biological activities. ijabbr.comijabbr.com Numerous synthetic and natural products that contain a furan ring exhibit therapeutic potential. researchgate.net Derivatives of furan have been shown to possess antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. ijabbr.comijabbr.com The incorporation of a furan nucleus is a significant strategy in drug discovery, as it can interact with a variety of biological receptors. ijabbr.comslideshare.net The benzaldehyde unit is also a common feature in many biologically active molecules and volatile organic compounds found in natural products like tea. mdpi.com The combination of these two scaffolds in this compound makes it a valuable starting material for the synthesis of new pharmaceutical compounds and potential therapeutic agents. chemimpex.com

In Materials Science: The furan ring is not only important in a biological context but also in the development of new materials. chemimpex.com Furan-based compounds, derivable from biomass, are being explored for the creation of sustainable materials such as bioplastics and biocomposites. numberanalytics.comacs.org The aromatic nature of the furan ring can contribute to the stability and desirable properties of polymers and coatings. chemimpex.comijabbr.com Research is ongoing into how furan derivatives can be used to produce materials with improved durability and resistance. chemimpex.com The ability to synthesize thermoset resins from furan-based chemicals highlights their potential in creating robust materials for various applications. acs.org

Overview of Current Research Trajectories and Future Prospects

The field of furan chemistry is dynamic, with ongoing research focused on unlocking the full potential of compounds like this compound. numberanalytics.com Current research is exploring several key areas.

One major trajectory is the development of more sustainable and efficient methods for synthesizing furan derivatives. numberanalytics.com As a compound that can be derived from biomass, the furan scaffold is central to the field of green chemistry. mdpi.commdpi.com

Another significant area of research is the exploration of new applications. In medicinal chemistry, there is a continued effort to design and synthesize novel furan-containing drug candidates with improved efficacy and selectivity. ijabbr.com This includes investigating their potential to modulate specific biological targets like enzymes or signaling pathways. ijabbr.com The strategy of "scaffold-hopping," where known bioactive structures are modified, could be applied to furan- and benzaldehyde-containing compounds to discover new anticancer agents. nih.gov

In materials science, the focus is on creating advanced materials with tailored properties. numberanalytics.com The versatility of the furan structure allows for the synthesis of a wide range of polymers and functional materials. acs.org

Future prospects for this compound and related compounds are promising. The growing interest in renewable resources is likely to increase the importance of biomass-derived chemicals like furans. mdpi.com Continued research will likely lead to the discovery of new biological activities and material applications, solidifying the role of furan- and benzaldehyde-containing scaffolds as crucial components in the development of new technologies and therapeutics. chemimpex.comnumberanalytics.com The compound is also noted for its potential use in the flavor and fragrance industry, contributing to unique aromatic profiles. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(furan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUXKMOCVYRVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378211 | |

| Record name | 4-(2-Furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60456-77-1 | |

| Record name | 4-(2-Furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(furan-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Chemistry of 4 2 Furyl Benzaldehyde

Established Synthetic Routes and Reaction Conditions

The preparation of 4-(2-Furyl)benzaldehyde and its derivatives relies on well-documented organic reactions, including condensation and coupling reactions. These methods offer versatile pathways to the target molecule, often starting from readily available precursors.

Condensation Reactions for Benzaldehyde (B42025) Derivative Formation

Condensation reactions represent a fundamental approach to constructing the carbon skeleton of benzaldehyde derivatives. The aldol (B89426) condensation, a key C-C bond-forming reaction, is particularly relevant. researchgate.net In this type of reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. researchgate.net For instance, the aldol condensation of furfural (B47365) and acetone (B3395972) yields products like 4-(2-furyl)-3-buten-2-one (B1221072) (FAc) and 1,5-di-2-furanyl-1,4-pentadien-3-one (F2Ac). rsc.orgresearchgate.net These reactions are often carried out in the presence of a base or acid catalyst. researchgate.net

Similarly, the Knoevenagel condensation provides a route to derivatives that can be precursors or analogues of this compound. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.gov For example, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can yield benzylidene malonates, which can then undergo cyclization. nih.gov The choice of catalyst and reaction conditions can influence the product distribution. nih.gov

The Erlenmeyer-Plöchl reaction, a classic method for synthesizing azlactones, also involves a condensation step. For example, 5-arylfuran-2-carboxaldehydes react with hippuric acid in the presence of potassium acetate (B1210297) and acetic anhydride (B1165640) to produce (4E)-2-phenyl-4-{[5-(R-phenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-ones. nih.gov

| Reaction | Reactants | Catalyst/Reagents | Product(s) | Yield | Reference |

| Aldol Condensation | Furfural, Acetone | Solid base catalysts (e.g., NaOH, MgO-La2O3) | 4-(2-furyl)-3-buten-2-one (FAc), 1,5-difuryl-1,4-pentadien-3-one (F2Ac) | Varies | researchgate.net |

| Knoevenagel Condensation | 2-(1-phenylvinyl)benzaldehyde, Dimethyl malonate | Piperidine, Acetic acid | Benzylidene malonate | 75% | nih.gov |

| Erlenmeyer-Plöchl Reaction | 5-(2-bromophenyl)furan-2-carboxaldehyde, Hippuric acid | Potassium acetate, Acetic anhydride | (4E)-2-Phenyl-4-{[5-(2-bromophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one | High | nih.gov |

Coupling Reactions Involving Furan (B31954) Moieties

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds between different molecular fragments, and they are instrumental in the synthesis of bi-aryl compounds like this compound. The Suzuki-Miyaura cross-coupling is a widely used method for creating bonds between furan and other heterocyclic or aromatic rings. semanticscholar.org This reaction typically involves the coupling of a furan-boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Another relevant method is the electroreductive coupling of aldehydes. For example, the electrocatalytic cross-coupling of furfural and benzaldehyde has been investigated on copper and lead electrodes. researchgate.net Copper electrodes have shown higher selectivity for the cross-coupled product, 1-(2-furyl)-2-phenyl-1,2-ethanediol. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with improved efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts are employed in the synthesis of this compound and related compounds.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are frequently used in the synthesis of furan derivatives. These catalysts, often organometallic complexes, can achieve high selectivity and activity under mild reaction conditions. researchgate.net For example, ruthenium-based homogeneous catalysts have been used for the C3-alkylation of furfural derivatives, a process that requires the pre-installation of a directing group. nih.gov The development of continuous flow processes using homogeneous catalysts is being explored to enhance safety and scalability. nih.gov

Vanadium-based homogeneous systems have been shown to be effective for the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF), a related dialdehyde. mdpi.com A mixture of Cu(NO3)2 and VOSO4 can catalyze this oxidation under mild conditions. mdpi.com

| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference |

| Ruthenium complexes | C-H alkylation | Furfural derivatives | C3-alkylated furfurals | Requires directing group, high temperatures in batch | nih.gov |

| Cu(NO3)2/VOSO4 | Oxidation | 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | Mild conditions, good selectivity | mdpi.com |

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation and reusability, making processes more cost-effective and sustainable. frontiersin.org In the context of furan chemistry, heterogeneous catalysts are employed in various transformations.

For the aldol condensation of furfural with acetone, solid base catalysts such as mixed oxides of magnesium and aluminum (MgO-Al2O3) or calcium and aluminum (CaO/MgAl2O4) have been studied. researchgate.netosti.gov These catalysts facilitate the formation of C-C bonds to produce precursors for biofuels. osti.gov Tin-containing zeolites like Sn-Beta have also been shown to be effective for this condensation, with product selectivity influenced by the catalyst's pore structure. rsc.org

In hydrogenation reactions, heterogeneous catalysts are crucial. For the hydrogenation of 4-(2-furyl)-3-buten-2-one, rhenium-based catalysts supported on graphite (B72142) have been investigated. nih.gov Both metallic rhenium and rhenium oxide on graphite are active for the hydrogenation and rearrangement of the substrate. nih.gov

| Catalyst | Reaction Type | Substrate(s) | Product(s) | Key Findings | Reference |

| CaO/MgAl2O4 | Aldol Condensation | Furfural, Acetone | 4-(2-furyl)-3-buten-2-one (FAc), 1,5-di(furan-2-yl)-1,4-pentadien-3-one (F2Ac) | High activity, deactivation by 2-furoic acid formation | osti.gov |

| Sn-Beta zeolite | Aldol Condensation | Furfural, Acetone | FAc, F2Ac | Product selectivity depends on pore geometry | rsc.org |

| Re/Graphite | Hydrogenation | 4-(2-furyl)-3-buten-2-one | Hydrogenated and rearranged products | Metallic rhenium shows higher initial rate than rhenium oxide | nih.gov |

Biocatalytic Pathways for Analogous Compounds

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a growing field in green chemistry, offering high selectivity and mild reaction conditions. nih.gov While specific biocatalytic routes to this compound are not extensively documented, the principles are applied to analogous furan compounds.

The biocatalytic reduction of furan aldehydes like furfural and 5-hydroxymethylfurfural (HMF) to their corresponding alcohols is a well-studied area. nih.gov This demonstrates the potential for using biocatalysts for selective transformations of the aldehyde group.

Enzymatic polymerization is another application of biocatalysis in furan chemistry. Lipases, such as Candida antarctica Lipase B (CalB), have been used for the solvent-free polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) with diols to produce furan-based polyester (B1180765) oligomer diols. acs.org This highlights the ability of enzymes to facilitate complex bond-forming reactions with furan-containing substrates.

Furthermore, the transformation of HMF into 2,5-diformylfuran (DFF) has been achieved using whole-cell biocatalysts, which contain the necessary enzymes for the oxidation process. researchgate.net This approach avoids the need for isolating and purifying individual enzymes, potentially reducing costs. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is fundamental to the sustainable synthesis of this compound. These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous materials, and improving energy efficiency. acs.orgyoutube.comyoutube.com The synthesis of this compound can be designed to align with these principles in several key areas.

A primary consideration is the use of renewable feedstocks. youtube.com Furfural, a key precursor to the furan moiety, is a renewable platform chemical that can be produced from lignocellulosic biomass. mdpi.comresearchgate.net Utilizing furfural derived from agricultural byproducts as a starting material aligns with the principle of using renewable resources rather than depleting fossil fuels. youtube.comresearchgate.net

Another core principle is maximizing atom economy, which involves designing synthetic methods to incorporate the maximum amount of reactant atoms into the final product. acs.orgyoutube.com Catalytic cross-coupling reactions, such as Suzuki or Heck couplings, are often employed to form the aryl-aryl bond in this compound. These reactions can exhibit high atom economy compared to stoichiometric methods. youtube.com The use of catalysts, which are effective in small amounts and can facilitate numerous reaction cycles, is preferred over stoichiometric reagents that are consumed in the reaction and generate more waste. youtube.com

The choice of solvents and reaction conditions is also critical. Green chemistry encourages the use of safer solvents or, ideally, solvent-free reactions. youtube.comnih.gov Research into solid-state or mechanochemical synthesis, where reactions are induced by mechanical energy with minimal or no solvent, represents an innovative approach to reducing solvent waste. nih.gov Furthermore, designing reactions that can be conducted at ambient temperature and pressure minimizes energy consumption, addressing the principle of energy efficiency. acs.orgyoutube.com

The principles of green chemistry are not merely a set of guidelines but a holistic approach to designing safer and more efficient chemical syntheses. By preventing waste generation, maximizing the incorporation of materials, using renewable starting materials, and optimizing energy usage, the synthesis of this compound can be made more sustainable. youtube.comnih.gov

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Principle of Green Chemistry | Application in this compound Synthesis |

|---|---|

| 1. Waste Prevention | Designing syntheses to minimize byproducts, for instance, through high-selectivity catalytic reactions. nih.gov |

| 2. Atom Economy | Employing reactions like Suzuki or Heck couplings that maximize the incorporation of reactant atoms into the final product. acs.orgyoutube.com |

| 3. Less Hazardous Chemical Synthesis | Using and generating substances with minimal toxicity to humans and the environment. youtube.com |

| 4. Designing Safer Chemicals | The final product itself should be designed to have minimal toxicity while retaining its desired function. youtube.com |

| 5. Safer Solvents and Auxiliaries | Reducing or eliminating the use of hazardous organic solvents in favor of water, supercritical fluids, or solvent-free conditions. youtube.comnih.gov |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.orgyoutube.com |

| 7. Use of Renewable Feedstocks | Utilizing furfural derived from biomass as a key starting material. youtube.comresearchgate.net |

| 8. Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to reduce reagent use and waste. nih.gov |

| 9. Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. youtube.com |

| 10. Design for Degradation | Designing the chemical product to break down into innocuous substances after use. acs.orgyoutube.com |

| 11. Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. youtube.com |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and their forms (solid, liquid, gas) to minimize the potential for accidents like explosions or fires. youtube.com |

Industrial Scale-Up Considerations and Process Optimization

The transition of a synthetic route for this compound from a laboratory setting to industrial production requires careful consideration of several factors to ensure safety, efficiency, and economic viability. Process optimization is key to achieving a robust and scalable manufacturing process.

Key parameters that require optimization during scale-up include reaction concentration, temperature, pressure, and the rate of reagent addition. In a large-scale reaction, heat transfer can become a significant issue. Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature increases in a large reactor if not properly controlled. Therefore, optimizing the reaction temperature and implementing efficient cooling systems are crucial. nih.gov

The choice and handling of catalysts are also critical for industrial applications. For instance, in a Suzuki coupling, the palladium catalyst is a significant cost factor. Optimizing the catalyst loading to the lowest effective amount is essential for economic feasibility. Furthermore, the recovery and recycling of the catalyst are important considerations for a sustainable industrial process. acs.org The use of heterogeneous catalysts can simplify product purification and catalyst recycling.

Purification of the final product is another major challenge in industrial scale-up. Methods that are practical on a lab scale, such as column chromatography, are often not feasible for large quantities. Therefore, developing purification strategies like crystallization or distillation is necessary. The choice of solvent for these processes must also be carefully evaluated for safety, environmental impact, and cost. nih.gov

Process optimization also involves a thorough analysis of the entire workflow to identify and eliminate bottlenecks. This can include optimizing reaction times, simplifying work-up procedures, and minimizing the number of unit operations. nih.gov Real-time analytical techniques can be implemented to monitor reaction progress and ensure consistent product quality, which is a key aspect of modern manufacturing.

Table 2: Key Parameters for Industrial Process Optimization of this compound Synthesis

| Parameter | Considerations for Scale-Up and Optimization |

|---|---|

| Reaction Temperature | Control of exotherms, ensuring optimal reaction rate and selectivity, and minimizing energy consumption. |

| Reaction Pressure | Maintaining safe operating pressures, especially for reactions involving gaseous reagents or byproducts. |

| Catalyst Loading & Recycling | Minimizing the amount of expensive catalysts (e.g., palladium) and developing efficient methods for catalyst recovery and reuse. acs.org |

| Solvent Selection | Choosing solvents that are safe, environmentally friendly, cost-effective, and allow for easy product isolation and purification. |

| Reagent Stoichiometry | Optimizing the molar ratios of reactants to maximize yield and minimize waste. |

| Mixing and Agitation | Ensuring efficient mass transfer and homogeneity within the reactor, which can be challenging in large vessels. |

| Purification Method | Developing scalable purification techniques such as crystallization or distillation to replace lab-scale chromatography. nih.gov |

| Process Safety | Conducting hazard analysis to identify and mitigate potential risks associated with large-scale chemical handling and reactions. |

Chemical Reactivity and Reaction Mechanisms of 4 2 Furyl Benzaldehyde

Reactivity Profile of the Aldehyde Functionality

The aldehyde group is a primary site for a wide array of chemical transformations, including nucleophilic additions, condensation reactions, and redox processes. chemimpex.com While the aldehyde is generally reactive, its connection to the phenyl ring, which is in turn substituted with a furan (B31954) ring, modulates its electrophilicity. Aromatic aldehydes like benzaldehyde (B42025) are typically less reactive in nucleophilic addition reactions compared to aliphatic aldehydes. pressbooks.publibretexts.org This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which decreases the partial positive charge on the carbonyl carbon, making it less electrophilic. pressbooks.publibretexts.org

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate after the rehybridization of the carbon from sp² to sp³. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The general mechanism for nucleophilic addition is as follows:

A nucleophile attacks the electrophilic carbonyl carbon.

The π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide yields the final alcohol product.

For 4-(2-Furyl)benzaldehyde, the reactivity in these additions is influenced by both steric and electronic factors. The presence of the bulky furyl-phenyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon. pressbooks.pub Electronically, the aromatic system helps to stabilize the aldehyde, making it less electrophilic than its aliphatic counterparts. pressbooks.publibretexts.org

Carbonyl condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. libretexts.org These reactions involve a nucleophilic addition followed by a dehydration step, and this compound can serve as the electrophilic partner in these transformations. chemimpex.comlibretexts.org

The aldol (B89426) reaction is a prime example of carbonyl condensation, where an enolate or enol of an aldehyde or ketone reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. libretexts.orglibretexts.org In a mixed or crossed aldol reaction, where two different carbonyl compounds are used, selectivity can be an issue. masterorganicchemistry.com To achieve a good yield of a single product, one carbonyl partner should not have α-hydrogens and thus cannot form an enolate. This compound, lacking α-hydrogens, is an excellent electrophilic partner in such reactions. masterorganicchemistry.com

The mechanism for a base-catalyzed crossed aldol condensation involving this compound and a ketone like acetone (B3395972) proceeds as follows:

A base removes an α-hydrogen from the ketone (e.g., acetone) to form a nucleophilic enolate. umkc.edu

The enolate attacks the electrophilic carbonyl carbon of this compound. umkc.edu

The resulting alkoxide is protonated to form the β-hydroxy ketone (the aldol addition product). umkc.edu

Upon heating, this aldol adduct is readily dehydrated via an E1cB mechanism to yield the more stable α,β-unsaturated ketone. libretexts.orgmasterorganicchemistry.com

A similar reaction with furfural (B47365) (a related furan aldehyde) and acetone has been studied extensively for the production of fuel precursors. researchgate.netosti.gov The initial product is 4-(2-furyl)-3-buten-2-one (B1221072) (FAc), which can then react with another molecule of furfural to form 1,5-di-2-furanyl-1,4-pentadien-3-one (F2Ac). researchgate.netosti.gov The selectivity towards FAc or F2Ac can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants. osti.gov

Table 1: Products of Aldol Condensation of Furfural with Acetone

| Reactant 1 | Reactant 2 | Primary Product (C8) | Secondary Product (C13) | Reference |

|---|---|---|---|---|

| Furfural | Acetone | 4-(2-furyl)-3-buten-2-one (FAc) | 1,5-di-2-furanyl-1,4-pentadien-3-one (F2Ac) | researchgate.netosti.gov |

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (e.g., malonic acid or its esters) and the catalyst is typically a weak base like piperidine. wikipedia.orgsigmaaldrich.com The reaction of this compound with an active methylene compound would proceed via nucleophilic addition followed by dehydration to yield a substituted alkene. wikipedia.org Studies on substituted furan-2-carboxaldehydes have shown they readily undergo Knoevenagel condensation with malonic acid to form 3-(2-furyl)acrylic acid derivatives. researchgate.net Similarly, reactions with hippuric acid (the Erlenmeyer-Plöchl reaction) yield azlactones, which are useful intermediates for synthesizing amino acids. nih.govresearchgate.net

Wittig Reaction: The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones. libretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.com The reaction of this compound with a phosphorus ylide, such as one prepared from an alkyl halide and triphenylphosphine (B44618), would produce a substituted styrene (B11656) derivative where the double bond position is precisely controlled. libretexts.orgstackexchange.com The mechanism is thought to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. masterorganicchemistry.comstackexchange.com The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. stackexchange.com

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-(2-furyl)benzoic acid. Various oxidizing agents can be employed for this transformation. For instance, potassium permanganate (B83412) (KMnO₄) under acidic conditions is a powerful oxidant for benzaldehyde derivatives. researchgate.net The oxidation of the related compound furfural to furoic acid has been achieved using catalysts like manganese dioxide (MnO₂). mdpi.com This suggests that similar conditions could be applied to selectively oxidize the aldehyde functionality in this compound without affecting the furan or benzene (B151609) rings under controlled conditions.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol, [4-(2-furyl)phenyl]methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or the aromatic rings. nih.gov Research on the reduction of other furan-containing compounds has demonstrated that the carbon-carbon double bonds within the furan ring can be inert to certain reducing agents like 2-phenylbenzimidazoline, which selectively reduces conjugated double bonds adjacent to electron-withdrawing groups. nih.gov

Carbonyl Condensation Reactions

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic heterocycle. acs.orgscribd.com Although aromatic, it is the least aromatic among the common five-membered heterocycles like pyrrole (B145914) and thiophene, making it more prone to reactions that involve dearomatization. acs.orgpharmaguideline.com The furan ring can act as a nucleophile in electrophilic substitution reactions and as a diene in cycloaddition reactions. acs.orgscribd.com

Electrophilic Aromatic Substitution: Furan typically undergoes electrophilic substitution at the C2 and C5 positions. scribd.com Since the C2 position is already substituted in this compound, any electrophilic attack on the furan ring would be directed to the C5 position. However, the aldehyde group on the attached benzene ring is deactivating, which might reduce the furan's nucleophilicity.

Diels-Alder Reaction: The furan ring can act as a 1,3-diene in Diels-Alder reactions with reactive dienophiles. acs.org This reaction leads to the formation of oxabicyclo[2.2.1]heptane derivatives and is a powerful tool for constructing complex polycyclic systems. acs.org

Ring Opening: Under strong acidic conditions, the furan ring can be hydrolyzed to a 1,4-dicarbonyl compound. acs.org Oxidative ring opening can also occur with oxidizing agents like peracids, yielding unsaturated dialdehydes. acs.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In the case of this compound, both the furan and the benzene rings can potentially undergo substitution. The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack on the furan ring preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance. chemicalbook.com

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comleah4sci.com For the furan moiety within this compound, these reactions would be expected to proceed under milder conditions than for the benzene ring. The directing effect of the substituents on both rings will influence the regioselectivity of the substitution. The aldehyde group on the benzene ring is a deactivating, meta-directing group for electrophilic attack on the phenyl ring. Conversely, the furyl substituent on the benzene ring is an activating, ortho-para-directing group. The interplay of these electronic effects determines the ultimate position of substitution.

Cycloaddition Reactions and Stereochemical Control

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. nih.govlibretexts.orgresearchgate.net The furan ring in this compound can act as a diene in [4+2] cycloadditions, such as the Diels-Alder reaction, or participate in photochemical [2+2] cycloadditions. nih.govmdpi.com

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane (B1205548). wikipedia.orgthermofisher.com In the context of this compound, this reaction can occur intramolecularly or intermolecularly. Investigations into the Paternò-Büchi reaction involving furan derivatives and aromatic carbonyl compounds, such as benzaldehyde, have provided insights into the stereochemical and regiochemical outcomes. wikipedia.orgacs.org The reaction between furan and benzaldehyde, for instance, yields oxetane products. wikipedia.orgslideshare.net

Studies on similar systems, such as the reaction of furan derivatives with benzaldehyde, have shown that the reaction can be highly stereoselective, often favoring the formation of the exo isomer. acs.org The regioselectivity, which determines which double bond of the furan ring reacts, can be influenced by substituents on the furan ring and the reaction temperature. acs.org

The mechanism of the Paternò–Büchi reaction often involves the formation of a diradical intermediate. researchgate.net Upon photoexcitation, the carbonyl group of the benzaldehyde moiety can react with the furan ring to form a 1,4-diradical. The stability and subsequent cyclization of this diradical intermediate govern the stereoselectivity of the reaction.

Computational and experimental studies on the reaction of furan derivatives with aromatic carbonyls have shown that the conformational distribution of the triplet 1,4-diradical intermediates is crucial in determining the final stereochemistry of the oxetane product. acs.org The exclusive formation of exo-configured oxetanes in the reaction of benzaldehyde with methyl-substituted furans is attributed to the preferred conformations of these diradical intermediates. acs.org The temperature can also play a role in the distribution of regioisomers by affecting the equilibrium between different diradical conformers. acs.org

Exploration of Radical-Mediated Reactions

Recent research has explored the use of benzaldehydes, including derivatives like this compound, in mediating photoredox reactions. nih.gov In these reactions, photoexcited benzaldehyde can promote the generation of radical species. For example, benzaldehyde has been shown to facilitate the decomposition of ammonium (B1175870) persulfate to generate sulfate (B86663) radicals. nih.gov These radicals can then participate in cross-dehydrogenative coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild, metal-free conditions. nih.gov The proposed mechanism involves the formation of photoexcited benzaldehyde species that interact with the persulfate to initiate the radical cascade. nih.gov

Chemo- and Regioselectivity Studies in Complex Transformations

The presence of multiple reactive sites in this compound necessitates careful control of chemo- and regioselectivity in complex chemical transformations. The aldehyde group can undergo nucleophilic addition, while both aromatic rings are susceptible to electrophilic attack and the furan ring can participate in cycloadditions.

In the Paternò-Büchi reaction with unsymmetrically substituted furans, the regioselectivity of the cycloaddition is influenced by both electronic and steric factors, as well as the reaction temperature. acs.org For instance, in the reaction of benzaldehyde with 2-methylfuran, a mixture of regioisomers is often observed, and the ratio can be temperature-dependent. acs.org The stereoselectivity, however, often remains high, with a strong preference for the exo product. acs.org

In radical-mediated cross-coupling reactions, the regioselectivity of the addition of a radical to a heteroaromatic compound is also a key consideration. nih.gov The inherent electronic properties of the reacting partners and the reaction conditions, including the presence of additives like acids, can influence where the new bond is formed. nih.gov

Derivatization and Design of Novel Chemical Entities from 4 2 Furyl Benzaldehyde

Synthesis of Substituted Benzaldehyde (B42025) Derivatives

The aldehyde group in 4-(2-furyl)benzaldehyde is a key site for derivatization. A common strategy involves the synthesis of substituted benzaldehyde derivatives through reactions at this functional group. For instance, Williamson etherification can be employed to create phenacyloxy benzaldehyde derivatives. orientjchem.orgresearchgate.net This reaction typically involves the substitution of a phenacyl bromide derivative with a hydroxy-benzaldehyde derivative in the presence of a catalyst like triethylamine. orientjchem.org

Another approach to modifying the benzaldehyde moiety is through condensation reactions. For example, this compound can react with hippuric acid to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net This type of reaction, often carried out using acetic anhydride (B1165640) and a catalyst, introduces a new heterocyclic ring system attached to the benzaldehyde core. researchgate.net

Furthermore, the synthesis of novel benzaldehyde derivatives containing a 1,3,4-thiadiazole (B1197879) ring has been achieved by reacting 4-fluorobenzaldehyde (B137897) with 2-amino-5-substituted-1,3,4-thiadiazoles. researchgate.net While this example does not directly start from this compound, the methodology could be adapted to introduce a thiadiazole moiety onto the benzaldehyde ring of the title compound, showcasing the potential for diverse substitutions.

Table 1: Examples of Substituted Benzaldehyde Derivatives

| Derivative Type | Synthetic Method | Reactants |

| Phenacyloxy benzaldehydes | Williamson etherification | 4-hydroxy-benzaldehyde derivatives, phenacyl bromide derivatives |

| 1,3-Oxazol-5(4H)-ones | Condensation reaction | Substituted furan-2-carboxaldehydes, hippuric acid |

| Thiadiazole-containing benzaldehydes | Nucleophilic aromatic substitution | 4-fluorobenzaldehyde, 2-amino-5-substituted-1,3,4-thiadiazoles |

Formation of Furan-Containing Heterocyclic Systems

The furan (B31954) ring in this compound can participate in various reactions to form more complex, fused heterocyclic systems. The inherent aromaticity and reactivity of the furan moiety make it a suitable starting point for constructing polyheterocyclic structures. wikipedia.orgnih.gov

One common method for creating furan-fused systems is through reactions that involve the furan ring itself. For example, the Paal-Knorr synthesis can be used to form substituted furans from 1,4-dicarbonyl compounds, and the Feist-Benary synthesis allows for the creation of furans from α-halo ketones and β-dicarbonyl compounds. wikipedia.org While these are general methods for furan synthesis, the principles can be applied to further functionalize the furan ring of this compound or to build upon it.

The reaction of 5-substituted 2-furaldehydes with ethylene (B1197577) glycol in the presence of a strong acid catalyst can lead to the formation of tris(2-furyl)methanes. arkat-usa.org This reaction demonstrates a pathway to link multiple furan-containing units together. Additionally, the self-condensation of furfuryl alcohols, which can be derived from furaldehydes, is a method for synthesizing symmetric bis(2-furyl)methanes. arkat-usa.org

Multi-Component Reactions Involving this compound as a Precursor

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. This compound, with its reactive aldehyde group, is an excellent candidate for use in such reactions.

One notable example is the Hantzsch dihydropyridine (B1217469) synthesis, where an aldehyde, a β-ketoester, and a nitrogen source (like ammonia (B1221849) or an aniline) react to form a dihydropyridine ring. nih.gov By using this compound in this reaction, dihydropyridine derivatives bearing the 4-(2-furyl)phenyl substituent can be synthesized. These compounds are of interest for their potential biological activities. nih.gov

Another MCR is the synthesis of 4H-pyrans, which can be achieved by reacting an aldehyde, malononitrile, and a β-dicarbonyl compound like ethyl acetoacetate. researchgate.net Utilizing this compound as the aldehyde component would lead to the formation of 4H-pyrans with the furan-containing aryl group at the 4-position.

A zinc-mediated carbonyl alkylative amination reaction provides a pathway to α-branched amines. acs.org This three-component reaction involves an amine, an aldehyde, and an alkyl iodide, and could potentially be applied to this compound to generate novel amine structures.

Table 2: Multi-Component Reactions with this compound

| Reaction Name | Reactant Types | Resulting Heterocycle |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Nitrogen source | Dihydropyridine |

| 4H-Pyran Synthesis | Aldehyde, Malononitrile, β-dicarbonyl compound | 4H-Pyran |

| Carbonyl Alkylative Amination | Amine, Aldehyde, Alkyl iodide | α-Branched Amine |

Structure-Property Relationship Studies of Derived Compounds

Understanding the relationship between the structure of a molecule and its properties is crucial for designing new chemical entities with desired characteristics. For derivatives of this compound, these studies often focus on how substituents and conformational changes affect reactivity and other properties.

The electronic properties of substituents on the benzaldehyde ring can significantly influence the reactivity of the aldehyde group. d-nb.inforesearchgate.net For example, in aldol (B89426) reactions catalyzed by immobilized L-proline, the nature of the substituent on the benzaldehyde derivative affects its interaction with the catalyst surface. d-nb.inforesearchgate.net Electron-donating groups tend to increase the affinity of the benzaldehyde for the catalyst surface, which can, in turn, reduce the catalytic reactivity by hindering the access of other reactants to the active sites. d-nb.info

In other reactions, the electrophilicity of the benzaldehyde is a key factor. Electron-withdrawing substituents can increase the reactivity of the aldehyde towards nucleophilic attack. This principle is a fundamental concept in organic chemistry and is applicable to the derivatives of this compound.

For furan-2-carbaldehyde and its derivatives, the orientation of the carbonyl group can exist in different conformations, such as the O,O-trans and O,O-cis forms. rsc.org The relative stability of these conformers can be influenced by the solvent polarity, with more polar solvents favoring the more polar conformer. rsc.org Computational studies, such as ab-initio molecular orbital calculations, can be used to predict the most stable conformations and the energy barriers for interconversion between them. rsc.org The conformational preferences of these molecules are determined by a balance of electronic and steric effects. researchgate.net

Applications in Advanced Chemical Synthesis

Building Block for Pharmaceutical Intermediates

4-(2-Furyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com Its structure is particularly advantageous for creating complex molecular architectures found in many therapeutic agents. The aldehyde functional group readily undergoes reactions such as nucleophilic additions and condensations, while the furan (B31954) moiety can be involved in various transformations or act as a stable, electron-rich aromatic system within the final drug molecule. chemimpex.comchemimpex.com

Researchers utilize this compound in the development of new medications by incorporating its furan-aryl structure into larger, more complex molecules. chemimpex.com This can be seen in the synthesis of derivatives like 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines, which have been investigated for their antimicrobial properties. pensoft.net The synthesis of these compounds often starts with precursors like 5-arylfuran-2-carbaldehydes, which are structurally related to this compound. pensoft.net

Component in Agrochemical Compound Synthesis

In the field of agrochemicals, this compound serves as a precursor for the synthesis of new pesticides and herbicides. chemimpex.com The furan ring is a known toxophore in certain agrochemicals, and its combination with the benzaldehyde (B42025) group allows for the creation of a diverse range of derivatives with potential biological activity. The ability to modify both the furan and the phenyl rings allows for the fine-tuning of the compound's efficacy, selectivity, and environmental persistence.

Precursor in Fine Chemical Manufacturing

Beyond pharmaceuticals and agrochemicals, this compound is a valuable precursor in the broader fine chemicals industry. chemimpex.comchemimpex.com Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various applications. The reactivity of the aldehyde group allows for its conversion into a wide array of other functional groups, making it a versatile starting point for multi-step syntheses. For instance, it can be a component in the production of unique scents and flavors for the flavor and fragrance industry. chemimpex.com

Utility in Organic Materials Chemistry and Functional Materials Design

The application of this compound extends into the realm of organic materials chemistry, where it is explored for the development of novel materials with specific functionalities. chemimpex.com The rigid, aromatic structure of the furan and benzene (B151609) rings can impart desirable thermal and mechanical properties to polymers and other materials.

Polymer Precursors

Furan-containing compounds, including derivatives of this compound, are recognized as important renewable, non-petroleum-based feedstocks for polymers. wikipedia.org The furan ring can undergo polymerization, often through acid-catalyzed ring-opening, to form thermosetting resins. wikipedia.orgrsc.org While furfural (B47365) and furfuryl alcohol are more common starting materials for furan resins, the principle of furan polymerization can be applied to more complex molecules like this compound to create polymers with tailored properties. wikipedia.org The presence of the benzaldehyde group offers a site for further cross-linking or functionalization of the resulting polymer.

Research into furan-based polymers is driven by the desire to develop sustainable alternatives to petroleum-derived plastics. researchgate.net These bio-based polymers can exhibit high performance due to the rigidity of the furan ring. researchgate.net

Specialized Chemical Synthesis

The unique reactivity of the furan ring in this compound allows for its use in specialized chemical syntheses. For example, the furan moiety can participate in Diels-Alder reactions, acting as a diene, which is a powerful method for constructing complex cyclic systems. This reactivity opens up pathways to novel molecular scaffolds that are of interest in medicinal chemistry and materials science.

Furthermore, the aldehyde group can be used to construct more complex structures through various coupling reactions. For instance, the synthesis of 4-phenacyloxy benzaldehyde derivatives involves the reaction of a phenacyl bromide with a hydroxybenzaldehyde. researchgate.net A similar strategy could be employed with a hydroxylated version of this compound to create even more complex functional molecules.

Advanced Spectroscopic and Structural Characterization of 4 2 Furyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(2-furyl)benzaldehyde, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound reveals distinct signals for each proton, with chemical shifts influenced by the electronic effects of the furan (B31954) and benzaldehyde (B42025) moieties. The aldehyde proton typically appears as a singlet at a high chemical shift, around 10.0 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info Protons on the benzene (B151609) ring exhibit resonances in the aromatic region, generally between 7.5 and 7.9 ppm, with their specific shifts and splitting patterns dictated by their position relative to the furan and aldehyde substituents. docbrown.info The furan ring protons also resonate in the aromatic region, but at slightly different frequencies compared to the benzene protons.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is highly deshielded, appearing at a chemical shift of approximately 192.3 ppm. docbrown.info The carbon atoms of the benzene and furan rings show resonances in the aromatic region, typically between 110 and 160 ppm. docbrown.inforsc.org The specific chemical shifts provide valuable information about the electron distribution within the aromatic systems. For instance, in a related compound, 4-(trifluoromethyl)benzaldehyde, the carbon attached to the trifluoromethyl group is shifted due to the strong electron-withdrawing nature of the CF₃ group. rsc.org The use of different deuterated solvents, such as CDCl₃ and DMSO-d₆, can cause slight variations in chemical shifts. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| Benzaldehyde | ¹H (CHO) | ~10.0 | CDCl₃ |

| Benzaldehyde | ¹³C (CHO) | ~192.3 | CDCl₃ |

| 4-(Trifluoromethyl)benzaldehyde | ¹³C (q, CF₃) | ~133.5 | DMSO-d₆ |

| 4-Methylbenzaldehyde | ¹³C (CH₃) | 21.4 | DMSO-d₆ |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful tool for investigating molecular dynamics and confirming the position of deuterium labels. pascal-man.com In studies of deuterated furan-2-carbaldehyde, a close analog of the furan portion of this compound, the deuterium resonance of the aldehyde group (C-D) is observed at a distinct chemical shift. mdpi.com For instance, in deuterated furfural (B47365), the ²H resonance was found at 9.35 ppm. mdpi.comresearchgate.net Such studies are crucial for understanding reaction mechanisms and tracking the fate of specific atoms. The introduction of deuterium can also induce small changes in the ¹³C NMR spectrum, known as isotope shifts, which can provide further structural insights. mdpi.com

The splitting of NMR signals into multiplets provides information about the connectivity of atoms within a molecule. ox.ac.uk The coupling constant (J-value), which is the distance between the peaks in a multiplet, is independent of the magnetic field strength and reveals the number and geometric relationship of neighboring protons. libretexts.org

In this compound, the protons on the aromatic rings will exhibit coupling with their neighbors. For example, ortho-coupled protons on a benzene ring typically show a coupling constant of 6-10 Hz. libretexts.org The coupling between protons on the furan ring will have characteristic values depending on their relative positions. Fine coupling of 2-3 Hz can often be observed between an aldehyde proton and a proton three bonds away. libretexts.orgiastate.edu Analysis of these coupling constants is essential for unambiguously assigning the signals in the ¹H NMR spectrum to specific protons in the molecule. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. spectroscopyonline.com The absorption of infrared radiation or the scattering of laser light provides a "fingerprint" of the functional groups present in the molecule. su.se

For this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the furan ring. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. naturalspublishing.com The vibrational modes of the furan ring, including the C-O-C stretching, also give rise to characteristic bands in the fingerprint region. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds. spectroscopyonline.com The symmetric vibrations of the benzene and furan rings are often more intense in the Raman spectrum. In studies of related nitro-substituted benzamides, the symmetric and asymmetric stretching vibrations of the NO₂ group were identified using both IR and Raman spectroscopy. esisresearch.org A normal coordinate analysis, often aided by computational methods like Density Functional Theory (DFT), can be performed to assign the observed vibrational bands to specific molecular motions. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. researchgate.net When this compound is subjected to mass spectrometry, it will generate a molecular ion peak ([M]⁺) corresponding to its molecular weight of 172.18 g/mol . epa.govfishersci.ca

The fragmentation pattern provides a "fingerprint" that can be used to identify the molecule. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgmiamioh.edu For aromatic aldehydes like benzaldehyde, the loss of the aldehyde proton to form a stable acylium ion is a common fragmentation. docbrown.info The fragmentation of this compound would likely involve cleavages at the aldehyde group and within the furan and benzene rings, leading to a series of characteristic fragment ions that help to confirm its structure.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination

Crystallographic studies of related compounds, such as derivatives of furan and benzaldehyde, reveal important structural features. For example, in N′-[4-(2-Furyl)but-3-en-2-ylidene]isonicotinohydrazide, the furan and pyridine (B92270) rings were found to be twisted relative to each other. researchgate.net Similarly, in N′-[4-(Dimethylamino)benzylidene]furan-2-carbohydrazide, a dihedral angle of 25.59° was observed between the benzene and furan rings. nih.gov The crystal structure of this compound would provide definitive information on the planarity of the molecule and the orientation of the furan ring relative to the benzaldehyde moiety. This information is crucial for understanding intermolecular interactions, such as packing forces and hydrogen bonding, in the solid state. semanticscholar.orgnih.gov

Theoretical and Computational Chemistry Investigations of 4 2 Furyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, stability, and electronic properties of compounds like 4-(2-Furyl)benzaldehyde. These computational methods allow for the prediction of various chemical phenomena from first principles, offering a microscopic view that complements experimental findings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. For aromatic systems like this compound, DFT methods, particularly with hybrid functionals like B3LYP, are adept at predicting optimized geometries, vibrational frequencies, and thermodynamic parameters. canterbury.ac.uknih.govnih.gov

Studies on analogous molecules, such as benzaldehyde (B42025) and various furan (B31954) derivatives, demonstrate the power of DFT. canterbury.ac.ukresearchgate.netacs.org For instance, DFT calculations can precisely determine the planarity of the molecule, the dihedral angle between the furan and phenyl rings, and the bond lengths and angles throughout the structure. These geometric parameters are crucial for understanding the extent of π-conjugation between the two aromatic rings, which in turn influences the electronic properties of the molecule.

Furthermore, DFT is used to model reaction mechanisms. For example, in reactions involving the aldehyde group, DFT can identify transition states and calculate activation barriers, providing insights into the reaction kinetics and pathways. nih.govacs.org The calculated infrared (IR) and Raman spectra from DFT can be compared with experimental spectra to confirm the molecular structure and assign vibrational modes. nih.gov

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Molecule Analogous to this compound (Note: This table is illustrative, based on typical results for similar compounds, as specific published data for this compound is not available.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C(phenyl)-C(furan) | ~1.47 Å |

| C=O | ~1.22 Å | |

| C(phenyl)-C(aldehyde) | ~1.48 Å | |

| Bond Angle | C-C-C (phenyl ring) | ~120° |

| C-C(aldehyde)-O | ~124° | |

| Dihedral Angle | Phenyl Ring - Furan Ring | ~20-30° |

Semi-Empirical Methods (e.g., AM1, PM3)

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a computationally less demanding alternative to DFT and ab initio methods. uni-muenchen.dempg.de These methods simplify the complex equations of quantum mechanics by incorporating empirical parameters derived from experimental data. uni-muenchen.dedtic.mil They are particularly useful for rapid calculations on larger molecular systems.

AM1 and PM3 are well-suited for calculating ground-state properties like heats of formation and dipole moments. mpg.dedtic.mil While generally less accurate than DFT for detailed electronic structure analysis, they can provide valuable qualitative trends and initial geometric optimizations. scispace.com For this compound, these methods could be employed for initial conformational analysis to identify low-energy structures before applying more rigorous computational techniques. Studies on other organic molecules have shown that AM1 and PM3 can satisfactorily reproduce experimental data for properties like bond dissociation enthalpies and ionization potentials, although they may overestimate certain values. researchgate.net

Ab Initio Methods (e.g., DLPNO–CCSD(T1))

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. Among these, the "gold standard" is the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method. The Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO–CCSD(T)) method is a more recent development that significantly reduces the computational cost of traditional CCSD(T) while retaining high accuracy, making it applicable to larger molecules. arxiv.org

These high-level calculations are crucial for obtaining benchmark thermochemical data, such as heats of formation and atomization energies, with chemical accuracy (typically within 1 kcal/mol of experimental values). arxiv.org For a molecule like this compound, DLPNO-CCSD(T) calculations could provide a highly accurate reference energy, against which the performance of more cost-effective methods like DFT can be judged. Such precise calculations are fundamental for building accurate thermodynamic models of chemical processes involving this compound.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within a molecule. This analysis is key to predicting chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). uwosh.eduaimspress.com

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the electron-rich furan ring and the phenyl ring. The LUMO is anticipated to be a π* anti-bonding orbital, primarily localized on the benzaldehyde portion of the molecule, particularly the carbonyl group, which acts as an electron-withdrawing group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com DFT calculations are commonly used to compute the energies of these orbitals and visualize their spatial distribution. nih.govconicet.gov.ar

Table 2: Illustrative Frontier Orbital Data for a Molecule Analogous to this compound (Note: This table is illustrative, based on typical results for similar compounds.)

| Orbital | Calculated Energy (eV) | Description & Localization |

| HOMO | ~ -6.2 eV | π-bonding orbital; high density on furan and phenyl rings |

| LUMO | ~ -2.0 eV | π*-antibonding orbital; high density on benzaldehyde moiety |

| HOMO-LUMO Gap | ~ 4.2 eV | Indicates a moderately stable and reactive molecule |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory utilizes the principles of HOMO-LUMO interactions to explain the outcomes of chemical reactions. wikipedia.orgwpmucdn.com According to FMO theory, a chemical reaction is favored when there is efficient overlap between the HOMO of one reactant and the LUMO of the other. wikipedia.org

This theory can be applied to predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, in a nucleophilic attack on the carbonyl carbon, the reaction is viewed as an interaction between the HOMO of the nucleophile and the LUMO of this compound. Since the LUMO is localized on the benzaldehyde group, this confirms the carbonyl carbon as the primary electrophilic site.

Similarly, in pericyclic reactions like cycloadditions (e.g., Diels-Alder), FMO theory is invaluable. slideshare.net If this compound were to act as a dienophile, its reactivity would be governed by the energy and symmetry of its LUMO interacting with the HOMO of a diene. Conversely, the furan ring itself can participate as a diene, in which case its HOMO would interact with the LUMO of a dienophile. The relative energies of the frontier orbitals determine the feasibility and nature of such reactions. wikipedia.org

Spectroscopic Property Simulation and Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. mdpi.com These simulations are crucial for interpreting experimental spectra and assigning specific spectral features to molecular vibrations or electronic transitions.

The simulation of infrared (IR) and Raman spectra is instrumental in identifying the characteristic vibrational modes of a molecule. For this compound, calculations would typically be performed using DFT methods, such as B3LYP, to determine the frequencies and intensities of its vibrational bands. solidstatetechnology.usresearchgate.net While specific studies on this compound are not prevalent, the vibrational assignments can be reliably predicted by analyzing its constituent parts: the benzaldehyde moiety and the furan ring.

The vibrational frequency for the carbonyl group (C=O) of benzaldehyde has been computationally determined to be around 1780.35 cm⁻¹ using the B3LYP method, which is in close agreement with experimental values. solidstatetechnology.us Aromatic C-H stretching vibrations are typically found in the 3000–3120 cm⁻¹ region. researchgate.net For the furan ring, characteristic modes include C-H stretching, ring stretching, and deformation vibrations. In deuterated furan-2-carbaldehyde, the C=O stretching vibration experiences a significant shift, demonstrating the sensitivity of these simulations to isotopic substitution. mdpi.com

Periodic DFT calculations on analogous molecular crystals, such as 4-phenylbenzaldehyde, have proven highly effective in providing a nearly one-to-one match between calculated and observed bands in inelastic neutron scattering (INS) spectra, which complements IR and Raman data. mdpi.com This approach allows for the unambiguous assignment of complex vibrational modes, including the torsional modes of the aromatic rings. mdpi.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound Based on Analogue Computations

| Functional Group/Moiety | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

| Aldehyde | C=O Stretch | ~1780 | solidstatetechnology.us |

| Aldehyde | C-H Stretch | ~2847-2715 | mdpi.com |

| Benzene (B151609) Ring | Aromatic C-H Stretch | ~3000-3120 | researchgate.net |

| Benzene Ring | Ring C-C Stretch | ~1600-1450 | researchgate.net |

| Furan Ring | Ring C-O-C Stretch | ~1300-1000 | researchgate.net |

| Furan Ring | Ring C=C Stretch | ~1500-1400 | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational methods can accurately predict ¹H and ¹³C chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for these predictions. nih.govliverpool.ac.uk Studies have shown that DFT calculations can achieve root mean square errors (RMSE) of 0.2–0.4 ppm for ¹H shifts. nih.gov

For this compound, the chemical shifts can be estimated by considering the shifts of benzaldehyde and furan, adjusted for the electronic effects of substitution. In benzaldehyde, the aldehyde proton (CHO) is highly deshielded, and the carbon of the carbonyl group has a characteristic chemical shift around 192.3 ppm. docbrown.info The carbons of the furan ring in related molecules have distinct shifts that are influenced by the substituent. mdpi.com The prediction of NMR shifts can be refined by selecting appropriate functionals and basis sets, with methods like B3LYP and M06-2X being commonly employed. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound

| Atom | Predicted Shift (ppm) | Basis of Prediction | Reference |

| ¹H NMR | |||

| Aldehyde H | ~9.9 - 10.1 | Comparison with benzaldehyde | rsc.org |

| Benzene H (ortho to CHO) | ~7.9 - 8.0 | Comparison with benzaldehyde | rsc.org |

| Benzene H (ortho to furan) | ~7.7 - 7.8 | Substituent effect on benzene | chemicalbook.com |

| Furan H (adjacent to C-C link) | ~7.2 - 7.4 | Comparison with substituted furans | rsc.org |

| ¹³C NMR | |||

| Carbonyl C | ~192 - 193 | Comparison with benzaldehyde | docbrown.infochemicalbook.com |

| Benzene C (ipso-CHO) | ~136 - 137 | Comparison with benzaldehyde | docbrown.infochemicalbook.com |

| Benzene C (ipso-furan) | ~145 - 150 | Substituent effect on benzene | spectrabase.com |

| Furan C (ipso-benzene) | ~152 - 154 | Comparison with substituted furans | rsc.org |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is essential for elucidating complex reaction mechanisms, particularly in photochemistry. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548), is a relevant example when considering the reactivity of this compound, which contains both a carbonyl (benzaldehyde part) and an electron-rich heterocycle (furan part). mdpi.comwikipedia.org

The Paternò-Büchi reaction between benzaldehyde and furan serves as a model for understanding the reactivity of this compound. wikipedia.orgphotobiology.com Computational studies can map out the potential energy surface of the reaction, identifying the transition states and intermediates involved. The reaction proceeds from an electronically excited carbonyl group. wikipedia.org The formation of an oxetane ring involves the generation of a biradical intermediate after the initial bond formation between the carbonyl oxygen and one of the carbons of the furan double bond. mdpi.com

Calculations of the energy barriers associated with different reaction pathways help explain the observed regioselectivity. For instance, in reactions of 2-furylmethanol derivatives with benzaldehyde, the regioselectivity is explained by the relative stability of the different possible biradical intermediates. mdpi.com The energy barriers for the formation of these intermediates can be calculated using DFT or higher-level ab initio methods.

The stereochemical outcome of the Paternò-Büchi reaction is determined by the stability and subsequent ring-closure of the 1,4-biradical intermediate. mdpi.comresearchgate.net Computational modeling can provide detailed insights into the conformations and relative energies of these intermediates. rsc.org

In the reaction between benzaldehyde and furan derivatives, the formation of the more stable biradical is favored, which in turn dictates the regioselectivity of the cycloaddition. researchgate.net Furthermore, the stereoselectivity, such as the preference for the exo isomer, can be explained by analyzing the orbital interactions during the ring closure of the biradical. mdpi.com The presence of directing groups, like a hydroxyl group on the furan ring, can influence the stereoselectivity by forming hydrogen bonds with the excited carbonyl compound, leading to preferential conformations in the biradical intermediate. The relative energies of these conformers, as determined by computational models, account for the observed diastereoselectivity. rsc.org

Conformational Analysis and Molecular Stability Studies

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. Computational methods are used to explore the conformational landscape and assess molecular stability.

The primary conformational degree of freedom in this compound is the rotation around the single bond connecting the phenyl and furyl rings. A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle between the two rings to identify the minimum energy conformations. researchgate.net For the analogous molecule 4-phenylbenzaldehyde, periodic DFT calculations have been used to assign the phenyl torsional mode, from which a rotational barrier can be derived. mdpi.com Such studies indicate whether the molecule prefers a planar or a twisted conformation in its ground state. The flexibility of the dithiolan ring in similar bicyclic systems has been noted, suggesting that the energy differences between conformers can be small. rsc.org

Molecular stability can also be assessed through the analysis of frontier molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their corresponding energy gap (ΔE), are important descriptors of chemical reactivity and stability. researchgate.net A larger HOMO-LUMO gap generally implies higher molecular stability and lower chemical reactivity. researchgate.net These parameters can be readily calculated using DFT methods to compare the stability of different conformers of this compound.

常见问题

Q. Basic

- NMR spectroscopy : ¹H NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and furyl aromatic protons (δ 6.3–7.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~190 ppm) .

- FTIR : A strong C=O stretch (~1700 cm⁻¹) and furyl C-O-C vibrations (~1250 cm⁻¹) are diagnostic .

- HPLC-UV : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm, as validated for benzaldehyde derivatives .

- Elemental analysis : Validates stoichiometry (e.g., C: 70.3%, H: 4.2%, O: 25.5%) .

How should researchers approach contradictory solubility data reported for this compound in different solvents?

Advanced

Discrepancies often arise from crystallinity variations or moisture content . Methodological solutions include:

- Standardized testing : Use the shake-flask method (saturation at 25°C) with HPLC quantification .

- Structural analogs : Compare with 4-hydroxybenzaldehyde (8.45 mg/mL in water) and trifluoromethyl derivatives (lipophilic, soluble in DCM/THF) to predict trends .

- Solvent selection : Prioritize polar aprotic solvents (DMF, DMSO) due to the furyl group’s electron-rich nature, which enhances solubility in π-π interactions .

What experimental design considerations are essential when employing this compound in multicomponent reactions?

Q. Advanced

- pH control : Acidic conditions (pH 4–6) accelerate imine formation but may promote aldehyde oxidation. Use buffered systems (e.g., acetate) .

- Stoichiometry : A 1:1 aldehyde:amine ratio minimizes side products, as shown in hydrazone syntheses .

- In situ monitoring : LC-MS or FTIR tracks intermediates (e.g., Schiff bases) to optimize reaction timelines .

- Catalyst screening : Test transition-metal-free conditions (e.g., organocatalysts) to avoid furyl group coordination issues .

How can mechanistic studies elucidate the role of this compound in asymmetric catalysis?

Q. Advanced

- Kinetic isotopic effects (KIEs) : Label aldehyde hydrogens (D/H) to probe rate-determining steps in enantioselective reductions .

- DFT calculations : Model transition states to explain stereochemical outcomes with chiral ligands (e.g., BINOL derivatives) .

- In situ NMR : Correlate reaction progress (e.g., ee%) with intermediate concentrations, as applied to trifluoromethylbenzaldehyde systems .

What strategies mitigate decomposition of this compound during prolonged storage?

Q. Basic

- Storage conditions : Amber vials under nitrogen at -20°C prevent photooxidation and moisture uptake .

- Stabilizers : Add BHT (0.1% w/w) to inhibit radical-mediated degradation .

- Purity checks : Biannual TLC (hexane:EtOAc 7:3) detects degradation products (Rf ~0.5 for intact aldehyde) .

- Hygroscopicity management : Use 4Å molecular sieves and Karl Fischer titration (<0.5% H₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.